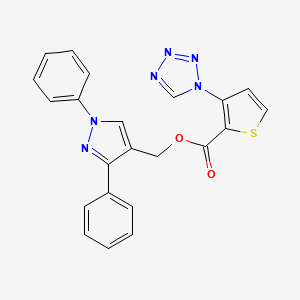![molecular formula C20H18N4OS B7550583 2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide](/img/structure/B7550583.png)
2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, AMI-1, and has been synthesized using various methods. In
Wirkmechanismus
AMI-1 inhibits LSD1 by binding to its active site and preventing it from removing methyl groups from histone proteins. This results in an increase in histone methylation, which can lead to changes in gene expression. The mechanism of action of AMI-1 has been studied using X-ray crystallography and other techniques, which have provided insights into its binding interactions with LSD1.
Biochemical and Physiological Effects:
AMI-1 has been shown to have biochemical and physiological effects in various cell types and animal models. In cancer cells, AMI-1 has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). In animal models, AMI-1 has been shown to have anti-tumor effects and improve survival rates. Additionally, AMI-1 has been shown to have effects on the nervous system, including the potential to improve memory and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AMI-1 in lab experiments is its specificity for LSD1, which allows for targeted inhibition of this enzyme. Additionally, AMI-1 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using AMI-1 is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types. Additionally, more research is needed to fully understand the long-term effects of AMI-1 on gene expression and physiological processes.
Zukünftige Richtungen
There are many potential future directions for research on AMI-1. One area of focus could be on developing more potent and selective LSD1 inhibitors based on the structure of AMI-1. Additionally, more research is needed to fully understand the effects of AMI-1 on gene expression and epigenetic regulation in different cell types and disease models. Finally, the potential therapeutic applications of AMI-1 in cancer and other diseases should be further explored in preclinical and clinical studies.
Synthesemethoden
AMI-1 has been synthesized using various methods, including the reaction of 2-(1H-indol-3-yl)acetic acid with 4-(1-methylimidazol-2-ylthio)aniline in the presence of a coupling reagent. Another method involves the reaction of 2-(1H-indol-3-yl)acetic acid with 4-(1-methylimidazol-2-ylthio)aniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods have been successful in synthesizing AMI-1 with high yields and purity.
Wissenschaftliche Forschungsanwendungen
AMI-1 has been studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that are not caused by changes in the DNA sequence. AMI-1 has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a key role in epigenetic regulation. By inhibiting LSD1, AMI-1 can alter gene expression and potentially have therapeutic applications in cancer and other diseases.
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-24-11-10-21-20(24)26-16-8-6-15(7-9-16)23-19(25)12-14-13-22-18-5-3-2-4-17(14)18/h2-11,13,22H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRZBMAWYREEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=CC=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2-(thiophene-2-carbonylamino)propanoate](/img/structure/B7550502.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7550510.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7550523.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-3-(4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7550527.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide](/img/structure/B7550532.png)
![N-(3-cyano-4,5-dimethyl-1-phenylpyrrol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7550534.png)
![1-[2-[4-(difluoromethoxy)phenyl]acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7550538.png)
![1-(4-chlorobenzoyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7550546.png)
![N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7550549.png)
![methyl 5-acetyl-4-methyl-2-[2-oxo-2-(3-phenothiazin-10-ylpropylamino)ethyl]-1H-pyrrole-3-carboxylate](/img/structure/B7550554.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide](/img/structure/B7550563.png)
![3-chloro-N-[(4-phenyloxan-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7550579.png)
![Ethyl 2-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]acetate](/img/structure/B7550602.png)

